molecular formula C8H6ClF3N2O2 B3072215 {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 1016690-98-4

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid

Cat. No.: B3072215
CAS No.: 1016690-98-4
M. Wt: 254.59 g/mol
InChI Key: VGTKYLYNVSQFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of an aminoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-13-7(5)14-3-6(15)16/h1-2H,3H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKYLYNVSQFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
Reactant of Route 2
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
Reactant of Route 3
Reactant of Route 3
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
Reactant of Route 4
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
Reactant of Route 5
Reactant of Route 5
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
Reactant of Route 6
Reactant of Route 6
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.